molecular formula C7H10N2O B1425422 (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine CAS No. 1216101-20-0

(5-Cyclopropyl-1,3-oxazol-2-yl)methanamine

Cat. No. B1425422
CAS RN: 1216101-20-0
M. Wt: 138.17 g/mol
InChI Key: GRLKNVSSOJAFNP-UHFFFAOYSA-N
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Description

“(5-Cyclopropyl-1,3-oxazol-2-yl)methanamine” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It’s typically used for research purposes .


Molecular Structure Analysis

The InChI code for “(5-Cyclopropyl-1,3-oxazol-2-yl)methanamine” is 1S/C7H10N2O/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3,8H2 .


Physical And Chemical Properties Analysis

“(5-Cyclopropyl-1,3-oxazol-2-yl)methanamine” is a liquid at room temperature . The boiling point and other physical properties weren’t available in the search results.

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives, including compounds like (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine, have been studied for their antimicrobial properties. They have shown potential against a variety of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus .

Anticancer Properties

The oxazole nucleus is a part of many compounds that exhibit anticancer activities. The structural motif of oxazole is known to interact with various biological targets that are relevant in cancer therapy, making (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine a candidate for further research in this field .

Anti-inflammatory and Analgesic Effects

Oxazole derivatives are also explored for their anti-inflammatory and analgesic effects. The presence of the oxazole ring can contribute to the inhibition of enzymes like COX-2, which are involved in the inflammatory process .

Antidiabetic Activity

Compounds with an oxazole ring, such as aleglitazar, have been used as antidiabetic agents. Research into (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine could uncover new pathways or mechanisms for managing diabetes .

Antiobesity Applications

The oxazole derivatives have shown potential in antiobesity treatments. Their ability to modulate lipid metabolism or inhibit enzymes related to fat synthesis could be beneficial in developing new weight management therapies .

Antioxidant Potential

Oxazoles are known for their antioxidant properties, which are crucial in combating oxidative stress—a condition associated with various chronic diseases. This makes (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine a compound of interest for antioxidant research .

Safety and Hazards

The compound is considered dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

(5-cyclopropyl-1,3-oxazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLKNVSSOJAFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyclopropyl-1,3-oxazol-2-yl)methanamine

CAS RN

1216101-20-0
Record name (5-cyclopropyl-1,3-oxazol-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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